1,3,5,7,10-Pentaoxacyclododecane
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Overview
Description
1,3,5,7,10-Pentaoxacyclododecane is a cyclic ether with a twelve-membered ring structure containing five oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7,10-Pentaoxacyclododecane can be synthesized through several methods. One common approach involves the cyclization of linear polyethers under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure the formation of the desired cyclic ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,10-Pentaoxacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding polyethers with higher oxidation states.
Reduction: Reduction reactions can convert the cyclic ether into linear polyethers or other reduced forms.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclic ethers, linear polyethers, and oxidized derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,3,5,7,10-Pentaoxacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, solvents, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5,7,10-Pentaoxacyclododecane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The compound can form stable complexes with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications as a drug delivery agent and in the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Cyclodecapentaene: Another cyclic compound with a similar ring structure but different chemical properties.
Cyclooctane: A smaller cyclic ether with eight carbon atoms and no oxygen atoms.
Crown Ethers: A class of cyclic ethers with varying ring sizes and oxygen atom counts, used for their ability to complex with metal ions.
Uniqueness
1,3,5,7,10-Pentaoxacyclododecane is unique due to its specific ring size and the presence of five oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various molecules makes it valuable in scientific research and industrial applications.
Properties
CAS No. |
85482-63-9 |
---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1,3,5,7,10-pentaoxacyclododecane |
InChI |
InChI=1S/C7H14O5/c1-3-9-5-11-7-12-6-10-4-2-8-1/h1-7H2 |
InChI Key |
UHWQXUPPGOXGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOCOCOCCO1 |
Origin of Product |
United States |
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